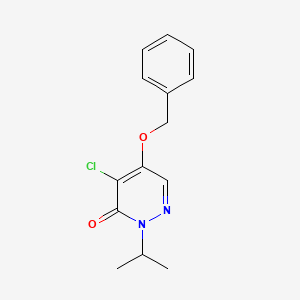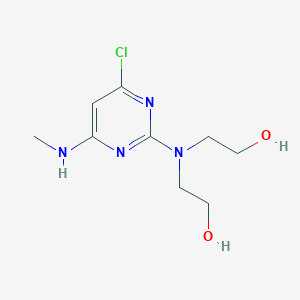![molecular formula C20H14N2O3 B12908387 methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate CAS No. 927210-41-1](/img/structure/B12908387.png)
methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and indole derivatives
The final step involves esterification, where the carboxylic acid group is converted to the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ester or carbonyl groups are reduced.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: A simpler indole derivative with similar core structure but lacking the benzoate ester group.
2-Methyl-β-carboline: Another indole derivative with a different substitution pattern.
Harmane: A naturally occurring indole alkaloid with similar biological activities.
Uniqueness
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is unique due to its combination of the pyridoindole core and the benzoate ester group. This combination imparts distinct chemical properties and potential biological activities that are not present in simpler indole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
927210-41-1 |
|---|---|
Formule moléculaire |
C20H14N2O3 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H14N2O3/c1-25-20(24)15-8-3-2-7-14(15)19(23)18-17-13(10-11-21-18)12-6-4-5-9-16(12)22-17/h2-11,22H,1H3 |
Clé InChI |
GQHLOMRHKZZHPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)








![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)


